
4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” is a chemical compound that appears as white to off-white crystals or crystalline powder . It is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” involves the reaction of 4-t-butylphenyl sulfonic acid with thionyl chloride. The mixture is dissolved in dichloromethane and refluxed for 5 hours. After the reaction is complete, additional dichloromethane is added dropwise, followed by water for washing .Molecular Structure Analysis
The molecular formula of “4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” is C10H13ClO2S . Its molecular weight is 232.73 .Chemical Reactions Analysis
This compound is used in the synthesis of various other compounds . For instance, it can be used to make methyl tert-butyl and ether (MTBE) as well as ethyl tertbutyl thermophore (ETBE) in reaction with ethanol and methanol respectively .Physical And Chemical Properties Analysis
“4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride” is a white to off-white crystalline powder . It has a molecular weight of 232.73 . The melting point ranges from 79°C to 83°C .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
A study by Chen et al. (2010) introduced a C(2)-symmetric chiral bis-sulfoxide ligand, demonstrating its effectiveness in Rh-catalyzed asymmetric 1,4-addition reactions. This work highlights the potential of sulfone derivatives in asymmetric synthesis, offering a pathway to optically pure compounds, a crucial aspect of pharmaceutical chemistry and material science (Chen et al., 2010).
Ionic Liquid-Mediated Sulfonylation
Nara et al. (2001) explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional media for the Friedel-Crafts sulfonylation reaction. This study showcases the enhanced reactivity and high yields achievable in sulfonylation reactions under ambient conditions, suggesting that derivatives of benzene-1-sulfonyl chloride could be utilized in similar sulfonylation processes to synthesize diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).
Multi-Coupling Reagents
Auvray, Knochel, and Normant (1985) discussed the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent, illustrating the versatility of tert-butylsulfonyl derivatives in organic synthesis. These compounds can be transformed into highly functionalized sulfones, which serve as key intermediates in the synthesis of various organic molecules (Auvray, Knochel, & Normant, 1985).
Building Blocks in Organic Synthesis
Guinchard, Vallée, and Denis (2005) reported on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a new class of N-(Boc) nitrone equivalents. This research demonstrates the role of sulfonyl chloride derivatives in providing building blocks for organic synthesis, enabling the formation of N-(Boc)hydroxylamines, which are useful in various synthetic applications (Guinchard, Vallée, & Denis, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-tert-butylsulfanylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S2/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPNIVUKEPLKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

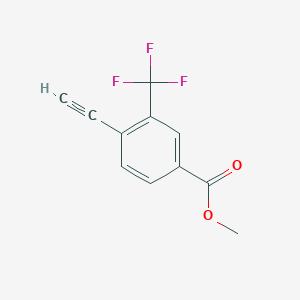

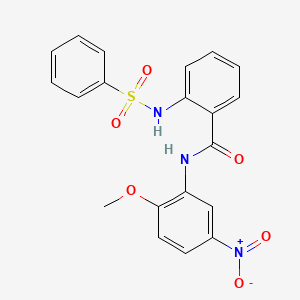
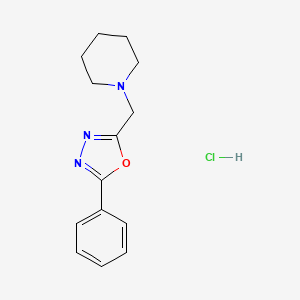


![N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2649402.png)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2649404.png)
![6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2649406.png)
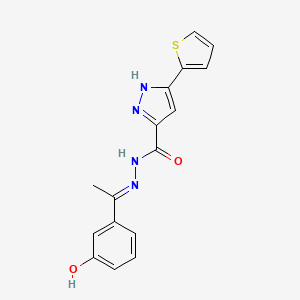
![5-chloro-2-(methylsulfanyl)-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyrimidine-4-carboxamide](/img/structure/B2649408.png)
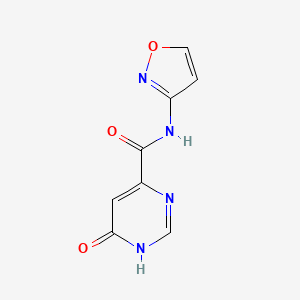
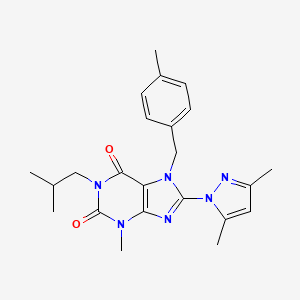
![2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2649413.png)